molecular formula C10H20ClNO B1527802 2-[2-(Allyloxy)ethyl]piperidine hydrochloride CAS No. 1219949-06-0

2-[2-(Allyloxy)ethyl]piperidine hydrochloride

Cat. No. B1527802
CAS RN: 1219949-06-0
M. Wt: 205.72 g/mol
InChI Key: BSASDBBKYXDCSN-UHFFFAOYSA-N
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Description

“2-[2-(Allyloxy)ethyl]piperidine hydrochloride” is a chemical compound . Its specific applications in scientific research are not explicitly mentioned in the search results .


Molecular Structure Analysis

The molecular structure of “2-[2-(Allyloxy)ethyl]piperidine hydrochloride” is not explicitly provided in the search results .


Chemical Reactions Analysis

The specific chemical reactions involving “2-[2-(Allyloxy)ethyl]piperidine hydrochloride” are not detailed in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[2-(Allyloxy)ethyl]piperidine hydrochloride” are not explicitly detailed in the search results .

Scientific Research Applications

Drug Synthesis

2-[2-(Allyloxy)ethyl]piperidine hydrochloride: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its piperidine moiety is a common structural element in many drugs, contributing to their pharmacological activity. The compound can be used to synthesize novel central nervous system (CNS) agents, cardiovascular drugs, and antihistamines, leveraging its ability to easily undergo further chemical modifications .

Polymer Modification

This chemical serves as a modifier in the production of polymers. By incorporating the compound into polymer chains, researchers can alter the physical properties of the material, such as flexibility, durability, and chemical resistance. This application is crucial in developing specialized polymers for medical devices, automotive parts, and high-performance materials.

Catalyst Development

The compound’s structure allows it to act as a ligand in catalyst systems. It can enhance the efficiency of catalytic processes used in organic synthesis, such as hydrogenation reactions and carbon-carbon bond-forming reactions. This is particularly important for industrial-scale chemical production where catalysts play a critical role in process optimization.

Biological Activity Studies

Researchers utilize 2-[2-(Allyloxy)ethyl]piperidine hydrochloride to study biological activity. It can be used to probe the function of biological receptors and enzymes, especially those involved in neurotransmission. Understanding the interaction between the compound and biological targets can lead to the development of new therapeutic agents .

Chemical Synthesis Research

In the field of chemical synthesis, this compound is used to explore new synthetic pathways. It’s a versatile building block for constructing complex organic molecules, including natural products and potential drug candidates. Its reactivity allows for the exploration of novel chemical reactions and synthetic strategies .

Analytical Chemistry

In analytical chemistry, 2-[2-(Allyloxy)ethyl]piperidine hydrochloride can be employed as a standard or reagent in various analytical techniques. It may be used in chromatography to help identify and quantify other substances, or in spectroscopy as a reference compound to interpret the spectra of similar molecules.

Mechanism of Action

The mechanism of action for “2-[2-(Allyloxy)ethyl]piperidine hydrochloride” is not explicitly mentioned in the search results .

Future Directions

“2-[2-(Allyloxy)ethyl]piperidine hydrochloride” is a versatile chemical compound with potential applications in various fields such as drug synthesis and polymer production .

properties

IUPAC Name

2-(2-prop-2-enoxyethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.ClH/c1-2-8-12-9-6-10-5-3-4-7-11-10;/h2,10-11H,1,3-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSASDBBKYXDCSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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